molecular formula C20H27N7O B2514350 6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide CAS No. 2034521-74-7

6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide

カタログ番号: B2514350
CAS番号: 2034521-74-7
分子量: 381.484
InChIキー: PJHZGKCNBOJEKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H27N7O and its molecular weight is 381.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide (CAS Number: 2034521-74-7) is a novel pyridazine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H27_{27}N7_7O
  • Molecular Weight : 381.5 g/mol
  • Structure : The compound features a pyridazine core linked to a tetrahydroquinazoline moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this pyridazine derivative exhibit a range of biological activities, including:

  • Anticancer Properties : Tetrahydroquinazoline derivatives have been shown to inhibit human topoisomerase II (topoII), a validated target in cancer therapy. These compounds block topoII function without acting as poisons, thus reducing the risk of secondary leukemias associated with traditional topoII inhibitors like etoposide .
  • Kinase Inhibition : Some studies highlight the ability of related compounds to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, FMF-04-159-R, a structurally similar compound, has demonstrated potent inhibition of CDK14 and CDK16 .

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:

  • Topoisomerase II Inhibition : The tetrahydroquinazoline moiety enhances binding affinity and selectivity towards topoIIα over topoIIβ, leading to effective cancer cell proliferation inhibition .
  • CDK Inhibition : The presence of the piperidine ring contributes to the compound's ability to inhibit CDKs, which play critical roles in cell cycle regulation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
Topoisomerase II InhibitionHuman topoIIα2 μM
CDK14 InhibitionCDK14140
CDK16 InhibitionCDK166

Case Study: Anticancer Effects

In a study evaluating the antiproliferative effects of tetrahydroquinazoline derivatives on various cancer cell lines, the compound exhibited significant growth inhibition in melanoma cells (G-361), supporting its potential as an anticancer agent. The mechanism was linked to its ability to inhibit topoII without inducing DNA damage typical of other topoII poisons .

科学的研究の応用

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. It has shown promise in the following areas:

  • Monoamine Oxidase Inhibition : Research suggests that compounds similar to this one may act as inhibitors of monoamine oxidases (MAOs), which are crucial in the treatment of neurodegenerative diseases. Inhibition of MAO-B has been linked to neuroprotective effects and potential benefits in conditions like Parkinson's disease .
  • Antimicrobial Activity : Given the rising resistance of bacteria to existing antibiotics, compounds like this one are being explored for their antimicrobial properties. Preliminary studies indicate that derivatives may exhibit activity against resistant strains, making them candidates for further development .

Neurobiology

The compound's structural features suggest it could influence neurotransmitter systems. Studies have indicated that similar compounds can modulate dopamine and serotonin pathways, potentially leading to applications in treating mood disorders and schizophrenia .

Cancer Research

There is growing interest in the role of pyridazine derivatives in oncology. Compounds with similar structures have been shown to possess cytotoxic effects against various cancer cell lines. This suggests that 6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide may also exhibit anticancer properties .

Case Study 1: MAO Inhibition

A study published in Molecules demonstrated that a series of pyridazine derivatives exhibited varying degrees of MAO-B inhibition. The structure–activity relationship indicated that modifications at specific positions significantly enhanced inhibitory potency. This highlights the potential of this compound in developing new MAO inhibitors for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In a recent evaluation of synthetic compounds against antibiotic-resistant bacteria, researchers tested derivatives of the target compound and found promising results. Specific analogs demonstrated significant antibacterial activity against multi-drug resistant strains, suggesting a pathway for developing new antibiotics .

特性

IUPAC Name

6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-26(2)18-8-7-17(24-25-18)20(28)23-14-9-11-27(12-10-14)19-15-5-3-4-6-16(15)21-13-22-19/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHZGKCNBOJEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。